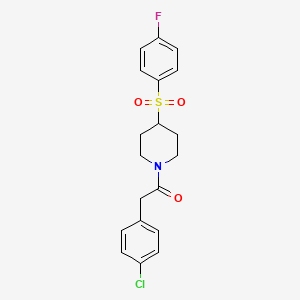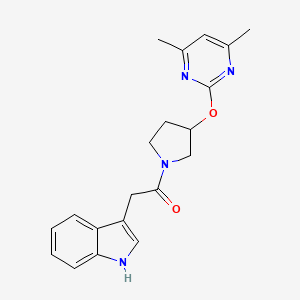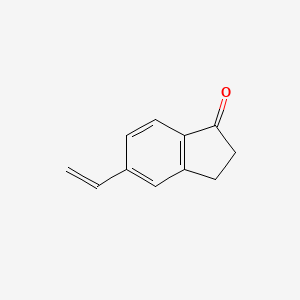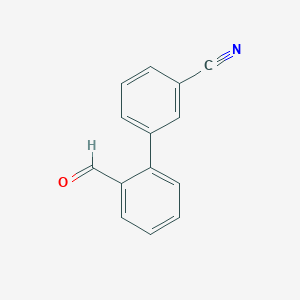
1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea” is a compound that contains a thiourea group, a methoxyphenyl group, and a pyridinylmethyl group. Thiourea is a versatile ligand in coordination chemistry, and it’s known for its role in various biological activities . The methoxyphenyl group is a common motif in medicinal chemistry, known for its ability to enhance the lipophilicity and thus the bioavailability of a compound. The pyridinylmethyl group is a common structural motif in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiourea group attached to a methoxyphenyl group and a pyridinylmethyl group. The exact geometry and conformation would depend on the specific conditions and the presence of any additional functional groups .Chemical Reactions Analysis
Thioureas are known to participate in a variety of chemical reactions, including addition reactions, substitution reactions, and redox reactions. The reactivity of this particular compound would likely be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing pyridinylmethyl group .Applications De Recherche Scientifique
Synthesis and Characterization
- A new compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was synthesized and characterized using FT-IR, 1H-NMR, and mass spectrometry. Theoretical and experimental studies, including IR, UV, NBO analysis, and DFT calculations, were performed to understand its chemical properties and interactions. This compound showed potential for DNA binding and exhibited cytotoxicity against the MCF-7 cell line, indicating its potential use in cancer research (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
- The compound demonstrated significant DNA binding ability with a high binding constant, which was analyzed through molecular docking studies and UV-visible spectrophotometry. This highlights its potential application in the development of new therapeutic agents targeting DNA interactions (Mushtaque et al., 2016).
Cytotoxicity Studies
- Detailed cytotoxicity and cell cycle analysis of a thiourea derivative on different cancer cell lines, including HepG2 and Siha, were conducted. The compound exhibited non-toxic properties up to certain concentrations against these cell lines and caused cell cycle arrest, suggesting its potential as a non-toxic therapeutic agent (MD Mushtaque et al., 2017).
Quantum Chemical Analyses
- Quantum chemical analyses, including DFT studies, were used to explore the chemical and physical properties of these compounds. These studies provided insights into the stability, reactivity, and interaction mechanisms at the molecular level, aiding in the design of molecules with desired properties for specific applications (Mushtaque et al., 2016; MD Mushtaque et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-4-2-12(3-5-13)17-14(19)16-10-11-6-8-15-9-7-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJQRLFXBJKEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one](/img/structure/B2735051.png)
![3-[(Carbamoylmethyl)amino]propanamide](/img/structure/B2735052.png)
![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735053.png)



![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2735059.png)
![4-(tert-butyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2735060.png)
![N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2735061.png)
![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2735062.png)
![4-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2735064.png)
![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-N-methylmethanamine](/img/structure/B2735065.png)
